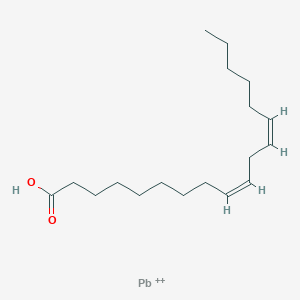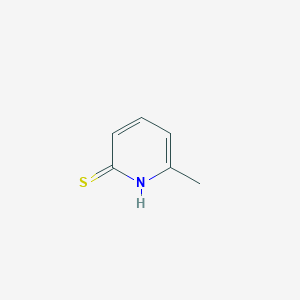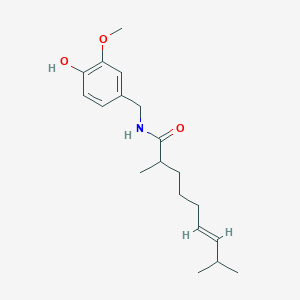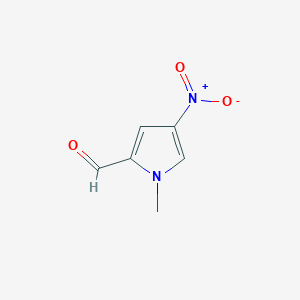![molecular formula C17H30O2 B102110 1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one CAS No. 16556-55-1](/img/structure/B102110.png)
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one, commonly known as TMB or TMB-4, is a synthetic compound that belongs to the family of ketones. It is widely used in scientific research for its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of TMB-4 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation, and to activate the Nrf2 pathway, which is involved in the body's antioxidant response.
Biochemische Und Physiologische Effekte
TMB-4 has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit the growth of cancer cells. It has also been shown to have a neuroprotective effect, protecting against damage caused by ischemia and other forms of brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMB-4 in lab experiments is its unique properties and potential applications. It has been shown to have a number of beneficial effects in the body, making it a promising candidate for the development of new drugs and therapies. However, there are also some limitations to its use. TMB-4 is a synthetic compound, which means that it may not be as biologically active as natural compounds. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of TMB-4. One area of research is the development of new drugs and therapies based on its unique properties. Another area of research is the study of its mechanism of action and how it interacts with different enzymes and signaling pathways in the body. Additionally, there is a need for more studies on the safety and efficacy of TMB-4 in different experimental settings, as well as its potential side effects and interactions with other drugs. Overall, the study of TMB-4 has the potential to lead to new discoveries and treatments for a variety of diseases and conditions.
Synthesemethoden
The synthesis of TMB-4 involves several steps, including the reaction of 3-Methyl-2-butanone with cyclohexanone in the presence of a strong base, followed by the addition of 2,6-dimethyl-4-heptanone. The resulting product is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, which is then converted to a methoxy group using dimethyl sulfate. Finally, the product is treated with potassium tert-butoxide to form the desired TMB-4 compound.
Wissenschaftliche Forschungsanwendungen
TMB-4 has been extensively studied for its potential applications in various scientific fields. One of its main uses is in the development of new drugs and therapies. TMB-4 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
16556-55-1 |
|---|---|
Produktname |
1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one |
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-[2,2,6,6-tetramethyl-4-(3-methylbutoxy)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C17H30O2/c1-12(2)8-9-19-14-10-16(4,5)15(13(3)18)17(6,7)11-14/h10,12,15H,8-9,11H2,1-7H3 |
InChI-Schlüssel |
UCXHCWOVLRUIMX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Kanonische SMILES |
CC(C)CCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Andere CAS-Nummern |
16556-55-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
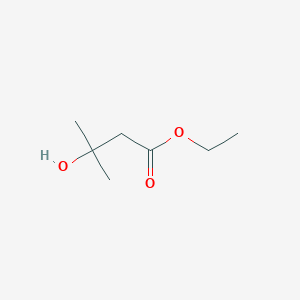
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
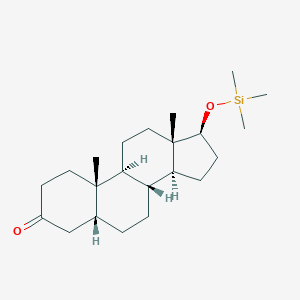
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
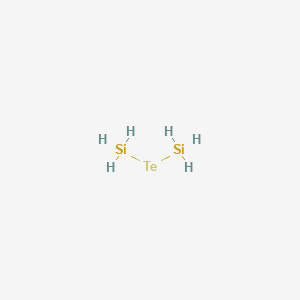
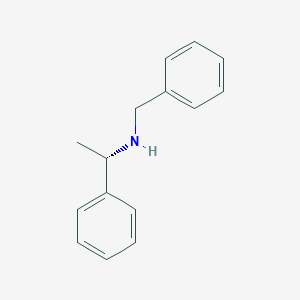
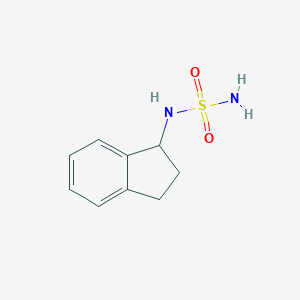
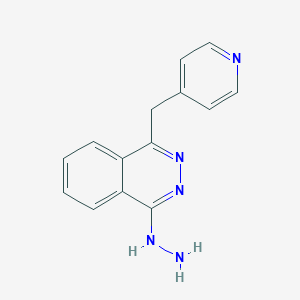
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
